Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate
Overview
Description
Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate is a chemical compound with the molecular formula C11H15N3O4S It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then reacted with hydrazine to introduce the hydrazinecarbonyl group. Finally, formamide is added to complete the synthesis, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s thiophene core makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand the interaction of thiophene derivatives with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. The hydrazinecarbonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The thiophene ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(hydrazinecarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
- Ethyl 2-[(hydrazinecarbonyl)formamido]-5-methylthiophene-3-carboxylate
- Ethyl 2-[(hydrazinecarbonyl)formamido]-4-methylthiophene-3-carboxylate
Uniqueness
Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of both the hydrazinecarbonyl and formamido groups, which provide distinct reactivity and binding properties. The dimethyl substitution on the thiophene ring also influences its electronic properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 2-[(2-hydrazinyl-2-oxoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-4-18-11(17)7-5(2)6(3)19-10(7)13-8(15)9(16)14-12/h4,12H2,1-3H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKWIAWYZPCADG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139056 | |
Record name | Ethyl 2-[(2-hydrazinyl-2-oxoacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001139056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851288-82-9 | |
Record name | Ethyl 2-[(2-hydrazinyl-2-oxoacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851288-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[(2-hydrazinyl-2-oxoacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001139056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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